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Compound of Interest

Compound Name: P-3355

Cat. No.: B1208721 Get Quote

Orphan Drug Designation and Clinical Advancement of a Novel VMAT1/2 and β1-Adrenergic

Receptor Inhibitor

This technical guide provides an in-depth overview of SOM3355 (bevantolol hydrochloride), an

investigational therapy for Huntington's disease (HD). Discovered through an artificial

intelligence-driven repurposing program, SOM3355 has a unique mechanism of action

targeting both motor and psychiatric symptoms of the disease. It has been granted Orphan

Drug Designation by the U.S. Food and Drug Administration (FDA) and has received a positive

opinion for this designation from the European Medicines Agency (EMA), highlighting its

potential to address a significant unmet need in this patient population.[1][2][3][4][5]

Introduction to SOM3355
Huntington's disease is a progressive neurodegenerative disorder characterized by a triad of

motor, cognitive, and psychiatric symptoms.[6] Chorea, an involuntary, jerky movement

disorder, is a hallmark motor symptom affecting approximately 90% of patients.[1] Current

treatments for chorea, primarily Vesicular Monoamine Transporter type 2 (VMAT2) inhibitors

like tetrabenazine, can have limiting neuropsychiatric side effects, including depression and

suicidality.[1][7]

SOM3355 is the hydrochloride salt of bevantolol, a compound previously used in some

countries for hypertension.[1][7] It was identified by SOM Biotech's proprietary AI platform

(SOMAI PRO) as a potent VMAT2 inhibitor with a chemical structure distinct from existing

therapies.[5][8] Subsequent research confirmed a novel, multimodal mechanism of action:
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inhibition of both VMAT1 and VMAT2, combined with selective β1-adrenergic receptor

blockade.[4][9] This dual activity profile offers the potential to not only manage chorea but also

address the complex behavioral and psychiatric symptoms of HD, such as anxiety and

irritability, with an improved safety profile.[4][9][10]

Mechanism of Action
The therapeutic potential of SOM3355 in Huntington's disease stems from its engagement with

two distinct signaling pathways.

VMAT1 and VMAT2 Inhibition for Chorea Control
VMAT2 is a transport protein located on the membrane of presynaptic vesicles within

monoaminergic neurons in the central nervous system.[7][8] Its primary function is to load

monoamine neurotransmitters, particularly dopamine, from the neuronal cytoplasm into these

vesicles for storage and subsequent release into the synapse.[7] In Huntington's disease,

overactive dopamine signaling is believed to be a major contributor to the development of

chorea.[1]

By inhibiting VMAT1 and VMAT2, SOM3355 reduces the packaging of dopamine into synaptic

vesicles.[4] This leaves cytosolic dopamine susceptible to degradation by enzymes such as

monoamine oxidase (MAO). The net effect is a depletion of vesicular dopamine stores, leading

to reduced dopamine release upon neuronal firing. This dampening of dopaminergic

neurotransmission in key brain regions like the striatum is thought to normalize motor control

circuits and thereby reduce the severity of choreic movements.[4]
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VMAT2 inhibition pathway of SOM3355.
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β1-Adrenergic Blockade for Psychiatric Symptoms
SOM3355 acts as a selective β1-adrenergic receptor antagonist.[4] While these receptors are

well-known for their role in the cardiovascular system, they are also present in the central

nervous system.[11] The sympathetic nervous system and its neurotransmitters,

norepinephrine and epinephrine, are implicated in the generation of affect, including anxiety

and stress.[12] Lipophilic beta-blockers that can cross the blood-brain barrier have long been

associated with central nervous system effects.[1][9]

By blocking β1-adrenergic receptors in the brain, SOM3355 may modulate noradrenergic

pathways involved in fear, threat appraisal, and anxiety.[13][14] This action is hypothesized to

contribute to the observed clinical improvements in psychiatric symptoms like anxiety and

irritability in Huntington's disease patients, providing a therapeutic benefit beyond motor

control.[4] This differentiates SOM3355 from pure VMAT2 inhibitors and addresses the

multifaceted nature of the disease.[15]
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Central β1-adrenergic blockade by SOM3355.

Preclinical Development
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The selection of bevantolol for repositioning in Huntington's disease was a data-driven process

initiated by artificial intelligence, followed by preclinical laboratory validation.
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Drug discovery and preclinical workflow.

Experimental Protocols
In Vitro VMAT2 Inhibition Assays: To confirm the AI-predicted activity, functional assays were

performed.[16] While specific protocols and results for SOM3355 are proprietary, standard

industry methods include:

Radioligand Binding Assay: This method determines the binding affinity (K_i_) of the test

compound. It involves incubating membrane preparations from cells expressing VMAT2

(e.g., HEK293 cells) or from VMAT2-rich tissue (e.g., rat striatum) with a radiolabeled VMAT2

ligand, such as [³H]dihydrotetrabenazine. The ability of increasing concentrations of

unlabeled SOM3355 to displace the radioligand is measured, allowing for calculation of its

inhibitory constant (K_i_).

Vesicular Uptake Assay: This functional assay measures the ability of a compound to block

the transport of monoamines into vesicles. Cells expressing VMAT2 are pre-incubated with

various concentrations of SOM3355. A radiolabeled monoamine (e.g., [³H]dopamine) is then

added. The reaction is terminated, and the amount of radioactivity inside the cells

(representing vesicular uptake) is quantified. This allows for the determination of an IC₅₀

value, the concentration of SOM3355 that inhibits 50% of monoamine uptake.

In Vivo Brain Penetration Studies: To ensure the drug could reach its target in the central

nervous system, brain penetration was confirmed in animal models.[16] A common method for

this is:

Pharmacokinetic Analysis: Rodent models are administered SOM3355. At various time

points post-administration, blood and brain tissue samples are collected. The concentration
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of the drug in both plasma and brain homogenate is quantified using techniques like liquid

chromatography-mass spectrometry (LC-MS/MS). This data is used to determine the brain-

to-plasma concentration ratio, confirming the compound's ability to cross the blood-brain

barrier.

Clinical Development
SOM3355 has undergone a Phase 2a proof-of-concept study and a larger Phase 2b study,

both demonstrating efficacy and a favorable safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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